1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is a chemical compound that has garnered interest in various fields of scientific research. This compound is particularly notable for its applications in molecular biology and biochemistry, where it is used to study cellular pathways and protein functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-methoxyphenylacetylene under specific conditions. The reaction is often catalyzed by a palladium-based catalyst in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is widely used in scientific research, particularly in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of cellular pathways and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets within cells. The compound can modulate the activity of certain proteins and enzymes, thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-[1-(4-methoxyphenyl)ethenyl]benzene
- 1,4-Dichloro-2-[1-(3-chlorophenyl)ethenyl]benzene
- 2,3-Dibromo-1,4-dichlorobenzene
Uniqueness
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
86767-10-4 |
---|---|
Molecular Formula |
C15H12Cl2O |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1,3-dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H12Cl2O/c1-10(11-3-5-15(18-2)6-4-11)12-7-13(16)9-14(17)8-12/h3-9H,1H2,2H3 |
InChI Key |
UQEDTDQAXUSJCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.